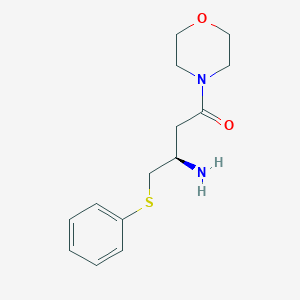

(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one, also known as R-AMPT, is a novel small molecule that has been used in a variety of scientific research applications. R-AMPT has been studied for its potential in a variety of biomedical applications, including its ability to modulate the activity of specific proteins, its ability to inhibit the activity of enzymes, and its ability to modulate the activity of certain cell signaling pathways. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of R-AMPT.

Applications De Recherche Scientifique

Application in UV Curing Industry

Summary of the Application

The compound is similar to Omnirad 379, which is used as a photoinitiator in the UV curing industry . Photoinitiators are compounds that absorb energy and produce reactive species used to initiate a polymerization process .

Methods of Application

In the UV curing process, the photoinitiator is mixed with a monomer or oligomer. When exposed to UV light, the photoinitiator absorbs the light and initiates the polymerization process .

Application in Forensic Toxicology

Summary of the Application

While not directly related to “®-3-amino-1-morpholino-4-(phenylthio)butan-1-one”, synthetic cathinones are a related class of compounds that have been a focus in forensic toxicology .

Methods of Application

Forensic toxicologists identify and analyze synthetic cathinones using various online databases and government agency reports . They also search forums for user reports on the effects of these substances .

Results or Outcomes

The study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 . The structures, known intoxication symptoms, detected concentrations in biological material in poisoning cases, as well as the countries and dates of their first appearance were described .

Application in TLC Analysis

Summary of the Application

While not directly related to “®-3-amino-1-morpholino-4-(phenylthio)butan-1-one”, synthetic cathinones are a related class of compounds that have been a focus in Thin Layer Chromatography (TLC) analysis .

Methods of Application

In TLC analysis, the compound is applied to a stationary phase and a solvent system is used to separate the components based on their affinities . The solvent system should be prepared as accurately as possible by use of pipettes, dispensers and graduated (measuring) cylinders .

Results or Outcomes

TLC analysis is a valuable tool in the identification and analysis of synthetic cathinones . It provides a quick and cost-effective method for the separation and identification of these compounds .

Propriétés

IUPAC Name |

(3R)-3-amino-1-morpholin-4-yl-4-phenylsulfanylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c15-12(11-19-13-4-2-1-3-5-13)10-14(17)16-6-8-18-9-7-16/h1-5,12H,6-11,15H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCXARDDTSJXTN-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(CSC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)C[C@H](CSC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731218 |

Source

|

| Record name | (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one | |

CAS RN |

870812-94-5 |

Source

|

| Record name | (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

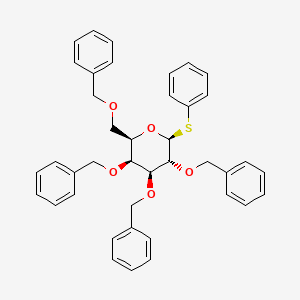

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

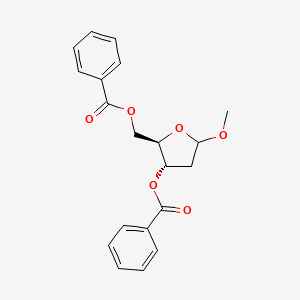

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)